

Technical Guide: Synthesis and Characterization of 2-Chloro-5-ethoxy-4-iodopyridine

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Compound of Interest

Compound Name:	2-Chloro-5-ethoxy-4-iodopyridine
CAS No.:	877133-33-0
Cat. No.:	B8730750

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Executive Summary

The **2-chloro-5-ethoxy-4-iodopyridine** scaffold represents a highly functionalized pyridine core essential for structure-activity relationship (SAR) studies. Its value lies in the orthogonal reactivity of its three substituents:

- **C2-Chlorine:** Available for S_NAr displacement (e.g., with amines/alkoxides) or late-stage cross-coupling.
- **C4-Iodine:** A highly reactive handle for selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of complex aryl or heteroaryl groups.
- **C5-Ethoxy:** A stable electron-donating group that modulates the electronic properties of the ring and solubility.

This guide prioritizes a regioselective chemical synthesis over direct lithiation approaches, which often suffer from poor selectivity (C3 vs. C4 vs. C6) on this specific substrate.

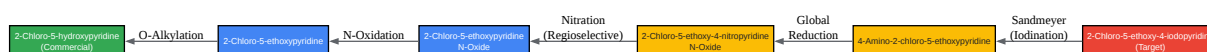
Synthetic Strategy & Retrosynthesis

The Regioselectivity Challenge

Direct electrophilic iodination of 2-chloro-5-ethoxypyridine is problematic. The ethoxy group at C5 activates the ortho positions (C4 and C6). However, the C6 position (ortho to nitrogen) is often kinetically favored in lithiation (Directed Ortho Metalation), while C4 is sterically hindered. To guarantee the installation of the iodine at C4, we employ an N-oxide directed nitration strategy, which leverages the cooperative electronic effects of the N-oxide and the ethoxy group to exclusively target the C4 position.

Retrosynthetic Pathway

The synthesis is deconstructed into five robust steps starting from the commercially available 2-chloro-5-hydroxypyridine.



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Figure 1: Retrosynthetic analysis leveraging N-oxide activation for C4 regiocontrol.

Detailed Experimental Protocols

Step 1: O-Alkylation

Objective: Convert the hydroxyl group to the ethoxy ether.

- Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K_2CO_3), DMF.
- Mechanism: Williamson Ether Synthesis.

Protocol:

- Charge a reactor with 2-chloro-5-hydroxypyridine (1.0 eq) and anhydrous DMF (10 vol).
- Add K_2CO_3 (2.0 eq) in one portion.

- Add Ethyl Iodide (1.2 eq) dropwise at ambient temperature.
- Heat the mixture to 60°C for 4 hours. Monitor by TLC/LCMS.
- Workup: Cool to RT, pour into ice water (50 vol), and extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
- Yield: Expect >90% as a yellow oil.

Step 2: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic attack and direct the subsequent nitration to C4.

- Reagents: Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA), DCM.
- Why UHP/TFAA? This system generates trifluoroperacetic acid in situ. It is safer and more scalable than mCPBA, avoiding the formation of shock-sensitive byproducts.

Protocol:

- Dissolve 2-chloro-5-ethoxypyridine (1.0 eq) in DCM (10 vol) and cool to 0°C.
- Add Urea Hydrogen Peroxide (2.0 eq).
- Add TFAA (1.8 eq) dropwise, maintaining internal temperature <5°C.
- Allow to warm to RT and stir for 16 hours.
- Quench: Carefully add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.
- Workup: Separate layers. Wash organic layer with NaHCO₃ and brine.[2] Dry and concentrate.
- Purification: Silica gel chromatography (0-5% MeOH in DCM).
- Product: 2-Chloro-5-ethoxypyridine 1-oxide (Solid).

Step 3: Regioselective Nitration

Objective: Install the nitrogen functionality at C4.

- Reagents: Conc. H_2SO_4 , Fuming HNO_3 .
- Mechanism: Electrophilic Aromatic Substitution. The N-oxide oxygen donates electron density to C2/C4/C6, but the ethoxy group at C5 reinforces activation at C4 and C6. Sterics and electronics favor C4.

Protocol:

- Dissolve the N-oxide (1.0 eq) in Conc. H_2SO_4 (6 vol) at 0°C .
- Add Fuming HNO_3 (1.5 eq) dropwise.
- Warm to RT, then heat to 100°C for 2–4 hours. Caution: Evolution of NO_2 gas.
- Workup: Pour onto crushed ice. Neutralize carefully with solid Na_2CO_3 or NaOH solution to pH 7-8.
- Extract with DCM or EtOAc.
- Product: 2-Chloro-5-ethoxy-4-nitropyridine 1-oxide (Yellow solid).

Step 4: Global Reduction (Deoxygenation & Nitro Reduction)

Objective: Convert the 4-nitro-N-oxide intermediate to the 4-aminopyridine.

- Reagents: Iron powder (Fe), Acetic Acid (AcOH), or H_2 /Raney Ni.
- Recommendation: Use Fe/AcOH to avoid potential dechlorination at C2 which can occur with catalytic hydrogenation.

Protocol:

- Suspend the Nitro-N-oxide (1.0 eq) in AcOH (10 vol) and Water (2 vol).

- Add Iron powder (5.0 eq) in portions at RT (exothermic).
- Heat to 80°C for 2 hours.
- Workup: Filter through Celite to remove iron residues. Concentrate the filtrate.
- Neutralize the residue with saturated NaHCO₃ and extract with EtOAc.
- Product: 4-Amino-2-chloro-5-ethoxypyridine.

Step 5: Sandmeyer Iodination

Objective: Convert the amino group to the final iodine substituent.

- Reagents: NaNO₂, H₂SO₄ (aq), KI.

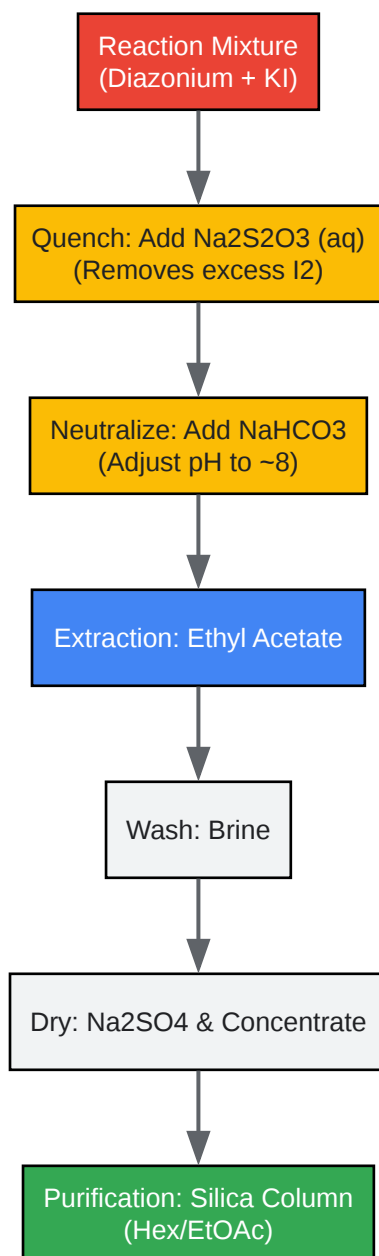
Protocol:

- Suspend 4-amino-2-chloro-5-ethoxypyridine (1.0 eq) in 20% H₂SO₄ (10 vol) at 0°C.
- Add NaNO₂ (1.2 eq) in water dropwise. Stir for 30 min at 0°C to form the diazonium salt.
- Add a solution of KI (2.0 eq) in water dropwise.^[3]
- Allow to warm to RT and stir for 2 hours. Note: Evolution of N₂ gas and formation of dark iodine color.
- Workup: Neutralize with NaHCO₃. Add Na₂S₂O₃ solution to decolorize excess iodine. Extract with EtOAc.^{[1][4]}
- Purification: Column chromatography (Hexanes/EtOAc).
- Final Product: **2-Chloro-5-ethoxy-4-iodopyridine** (Off-white to pale yellow solid).

Workflow Visualization

Sandmeyer Reaction Workup Flow

The Sandmeyer step is critical and prone to low yields if not quenched properly.



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Figure 2: Optimized workup for the Sandmeyer iodination to ensure high purity.

Characterization Data

The following data supports the structural validation of the final compound.

Property	Specification	Notes
Appearance	Off-white to pale yellow solid	Darkens upon light exposure (store in amber vials).
Molecular Formula	C ₇ H ₇ ClINO	
Molecular Weight	283.49 g/mol	
¹ H NMR (400 MHz, CDCl ₃)	δ 8.02 (s, 1H, C6-H), 7.35 (s, 1H, C3-H), 4.15 (q, 2H), 1.50 (t, 3H)	Diagnostic: Loss of C4-H signal; C3-H and C6-H appear as singlets due to lack of coupling.
¹³ C NMR	Expected peaks: ~150 (C6), 148 (C2), 145 (C5), 124 (C3), 105 (C4-I), 65 (OCH ₂), 14 (CH ₃)	C4-I carbon is typically shielded (upfield) around 90-110 ppm.
MS (ESI+)	[M+H] ⁺ = 283.9 / 285.9	Characteristic Cl isotope pattern (3:1 ratio).

Troubleshooting & Safety

Troubleshooting

- Low Yield in Nitration: Ensure the starting material is the N-oxide. The free pyridine will not nitrate efficiently at C4 under these conditions. If the reaction stalls, add more H₂SO₄ to ensure the medium is strongly acidic.
- Dechlorination: During the reduction step, if using catalytic hydrogenation (Pd/C), the C2-Cl bond is labile. Use Fe/AcOH or SnCl₂ to preserve the chloride.
- Instability: Iodopyridines can be light-sensitive. Store at -20°C under argon.

Safety Protocols

- UHP/TFAA: This combination forms a potent oxidizer. Perform the addition slowly at 0°C to prevent thermal runaway.

- Diazonium Salts: Do not isolate the diazonium intermediate in the Sandmeyer reaction; it is potentially explosive when dry. React immediately with KI.
- Waste: Segregate halogenated waste. Iodine residues should be reduced with thiosulfate before disposal.

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